molecular formula C7H10ClN3O B12629979 2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride CAS No. 1196155-08-4

2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride

Cat. No.: B12629979
CAS No.: 1196155-08-4
M. Wt: 187.63 g/mol
InChI Key: NEZBJTYKEVDFSX-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride is a chemical compound with the molecular formula C7H10ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride typically involves the reaction of 2-aminopyrimidine with ethylene oxide, followed by formylation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets.

Properties

CAS No.

1196155-08-4

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

2-(2-aminoethyl)pyrimidine-5-carbaldehyde;hydrochloride

InChI

InChI=1S/C7H9N3O.ClH/c8-2-1-7-9-3-6(5-11)4-10-7;/h3-5H,1-2,8H2;1H

InChI Key

NEZBJTYKEVDFSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCN)C=O.Cl

Origin of Product

United States

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